molecular formula C10H12O3 B1601241 (R)-Methyl 2-methoxy-2-phenylacetate CAS No. 32174-46-2

(R)-Methyl 2-methoxy-2-phenylacetate

Cat. No.: B1601241
CAS No.: 32174-46-2
M. Wt: 180.2 g/mol
InChI Key: SMHXGVJSDWUGKC-SECBINFHSA-N
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Description

®-Methyl 2-methoxy-2-phenylacetate is an organic compound with the molecular formula C10H12O3. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-methoxy-2-phenylacetate typically involves the esterification of ®-2-methoxy-2-phenylacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl 2-methoxy-2-phenylacetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-methoxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form ®-2-methoxy-2-phenylacetic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol, ®-2-methoxy-2-phenylethanol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: ®-2-methoxy-2-phenylacetic acid.

    Reduction: ®-2-methoxy-2-phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-methoxy-2-phenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ®-Methyl 2-methoxy-2-phenylacetate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound can act as a substrate for esterases, which hydrolyze the ester bond to produce ®-2-methoxy-2-phenylacetic acid and methanol. The pathways involved in these reactions depend on the specific enzymes and conditions present.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Methoxy-2-phenylacetic acid: The acid form of the ester.

    ®-2-Methoxy-2-phenylethanol: The alcohol form obtained through reduction.

    2-Methoxy-2-phenylacetic acid: The racemic mixture of the acid.

Uniqueness

®-Methyl 2-methoxy-2-phenylacetate is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral recognition studies. Its specific three-dimensional arrangement allows for selective interactions with other chiral molecules, making it a useful tool in various scientific applications.

Properties

IUPAC Name

methyl (2R)-2-methoxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHXGVJSDWUGKC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491997
Record name Methyl (2R)-methoxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32174-46-2
Record name Methyl (2R)-methoxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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